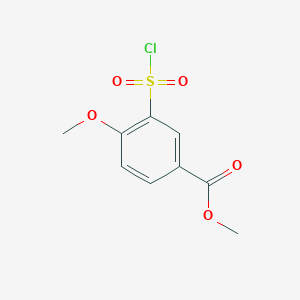

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Overview

Description

Synthesis Analysis

The synthesis of methyl 3-(chlorosulfonyl)-4-methoxybenzoate and related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, and esterification processes. For instance, methyl 4-bromo-2-methoxybenzoate is synthesized from 4-bromo-2-fluorotoluene, showcasing the complex methodologies required to introduce specific functional groups into the benzene ring (Chen Bing-he, 2008).

Molecular Structure Analysis

Single-crystal X-ray analysis has been pivotal in determining the unambiguous structure of related methoxybenzoate compounds. For example, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrate the role of crystallography in revealing the conformational differences and molecular arrangement, underlining the importance of molecular structure analysis in understanding the properties of such compounds (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The reactivity of methyl 3-(chlorosulfonyl)-4-methoxybenzoate involves its participation in various chemical reactions. For example, the formation and reactions of chloro-methoxy- carbene highlight the compound's capability to undergo transformations such as fragmentation and cyclopropanation, demonstrating the diverse chemical behavior based on its functional groups (N. Smith & I. Stevens, 1979).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies like the single-crystal and Hirshfeld surface analysis of methyl 4-hydroxybenzoate provide insights into the compound's intermolecular interactions and crystal packing, which are crucial for understanding the physical properties of methyl 3-(chlorosulfonyl)-4-methoxybenzoate and related molecules (Abeer A. Sharfalddin et al., 2020).

Scientific Research Applications

Synthesis and Characterization

The synthesis of new derivatives of griseofulvin from a mangrove endophytic fungus highlights the biological potential of methyl 3-(chlorosulfonyl)-4-methoxybenzoate related compounds. These compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, exhibit moderate antitumor and antimicrobial activity, demonstrating their significance in medicinal chemistry (Xia et al., 2011).

A study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base reveals their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, emphasizing their utility in medical applications (Pişkin et al., 2020).

Research into the thermochemical properties of methyl n-methoxybenzoates, including computational and experimental approaches, provides insights into their structural and thermochemical characteristics. This includes the determination of combustion and vaporization enthalpies, contributing to a better understanding of their physical and chemical properties (Flores et al., 2019).

Applications in Organic Chemistry and Materials Science

The synthesis of polyaniline doped by a new class of dopants, including benzoic acid and substituted benzoic acids (e.g., 2-methoxybenzoic acid), demonstrates the versatility of these compounds in tailoring the properties of conducting polymers. This research shows the potential of methyl 3-(chlorosulfonyl)-4-methoxybenzoate related compounds in enhancing the conductivity and thermal stability of polymeric materials (Amarnath & Palaniappan, 2005).

A study on the optimization of solid-phase microextraction methods for determining volatiles emitted by Ixodes ricinus ticks, including methyl 3-chloro-4-methoxybenzoate, highlights the importance of these compounds in analytical chemistry. The optimized conditions provide a robust method for identifying and quantifying volatile compounds, demonstrating the utility of these compounds in environmental and biological analysis (Zahradníčková & Bouman, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAIQWMEWVOGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383259 | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

CAS RN |

192323-12-9 | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)